molecular formula C36H32N4 B13828877 Quinazoline, 2,4-bis(dibenzylamino)- CAS No. 16802-74-7

Quinazoline, 2,4-bis(dibenzylamino)-

Cat. No.: B13828877
CAS No.: 16802-74-7
M. Wt: 520.7 g/mol
InChI Key: HHDMBLCMRWXBHT-UHFFFAOYSA-N
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Description

Quinazoline, 2,4-bis(dibenzylamino)- is a compound belonging to the quinazoline family, which is a class of nitrogen-containing heterocyclic compounds. Quinazoline derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications. The structure of Quinazoline, 2,4-bis(dibenzylamino)- includes two dibenzylamino groups attached to the 2 and 4 positions of the quinazoline ring, making it a unique and interesting compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinazoline, 2,4-bis(dibenzylamino)- can be achieved through various methods. One common approach involves the reaction of 2,4-dichloroquinazoline with dibenzylamine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution of chlorine atoms with dibenzylamino groups, resulting in the formation of Quinazoline, 2,4-bis(dibenzylamino)- .

Industrial Production Methods

Industrial production of Quinazoline, 2,4-bis(dibenzylamino)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 2,4-bis(dibenzylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinazoline, 2,4-bis(dibenzylamino)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Quinazoline, 2,4-bis(dibenzylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinazoline, 2,4-bis(dibenzylamino)- is unique due to the presence of dibenzylamino groups, which impart distinct chemical and biological properties. These groups enhance the compound’s ability to interact with biological targets and improve its solubility and stability. The unique structure also allows for the exploration of novel synthetic routes and the development of new derivatives with enhanced activities .

Properties

CAS No.

16802-74-7

Molecular Formula

C36H32N4

Molecular Weight

520.7 g/mol

IUPAC Name

2-N,2-N,4-N,4-N-tetrabenzylquinazoline-2,4-diamine

InChI

InChI=1S/C36H32N4/c1-5-15-29(16-6-1)25-39(26-30-17-7-2-8-18-30)35-33-23-13-14-24-34(33)37-36(38-35)40(27-31-19-9-3-10-20-31)28-32-21-11-4-12-22-32/h1-24H,25-28H2

InChI Key

HHDMBLCMRWXBHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC(=NC4=CC=CC=C43)N(CC5=CC=CC=C5)CC6=CC=CC=C6

Origin of Product

United States

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